molecular formula C11H10ClN3 B1452381 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine CAS No. 1220030-62-5

6-Chloro-N-(3-methylphenyl)-2-pyrazinamine

Cat. No. B1452381
M. Wt: 219.67 g/mol
InChI Key: CGBPIXAWTIWXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). Unfortunately, specific data on the molecular structure of 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine is not available .

Scientific Research Applications

  • Pharmacological Applications

    • Diazines, which include pyrazines, are reported to exhibit a wide range of pharmacological applications . They are used in the development of drugs with antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
  • Synthesis of Biologically Active Compounds

    • More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have a wide range of biomedical applications.
  • Anti-Tubercular Agents

    • Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
  • Chemical Research

    • Compounds like “6-Chloro-N-(3-methylphenyl)-2-pyrazinamine” are often used in chemical research . They can serve as building blocks in the synthesis of more complex molecules, or they can be used to study the properties and reactions of similar compounds .
  • Development of New Anti-Tubercular Agents

    • Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
  • Pharmaceutical Industry

    • Compounds like “6-Chloro-N-(3-methylphenyl)-2-pyrazinamine” could potentially be used in the pharmaceutical industry . They could serve as precursors in the synthesis of pharmaceutical drugs, or they could be used to study the pharmacological properties of similar compounds .
  • Chemical Research

    • Compounds like “6-Chloro-N-(3-methylphenyl)-2-pyrazinamine” are often used in chemical research . They can serve as building blocks in the synthesis of more complex molecules, or they can be used to study the properties and reactions of similar compounds .
  • Development of New Anti-Tubercular Agents

    • Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
  • Pharmaceutical Industry

    • Compounds like “6-Chloro-N-(3-methylphenyl)-2-pyrazinamine” could potentially be used in the pharmaceutical industry . They could serve as precursors in the synthesis of pharmaceutical drugs, or they could be used to study the pharmacological properties of similar compounds .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, specific data on the safety and hazards of 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine is not available .

properties

IUPAC Name

6-chloro-N-(3-methylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBPIXAWTIWXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(3-methylphenyl)-2-pyrazinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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